molecular formula C22H21N3O4S2 B2708226 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide CAS No. 441289-76-5

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Cat. No.: B2708226
CAS No.: 441289-76-5
M. Wt: 455.55
InChI Key: XOKZHTFLPXJIMK-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H21N3O4S2 and its molecular weight is 455.55. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Applications

  • Compounds similar to "N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide" have been synthesized and tested for their analgesic and anti-inflammatory properties. These studies show the potential of such molecules to be developed into new analgesic drugs (H. Saad, Nermen A. Osman, A. Moustafa, 2011).

Antimicrobial and Cytotoxicity

  • A series of derivatives of a similar structure demonstrated antimicrobial action and selective cytotoxic effects against tumor cell lines, highlighting their potential in developing new therapeutic agents for treating infections and cancer (A. Zablotskaya et al., 2013).

Chemodosimetric Behaviors

  • Another related compound has been studied for its chemodosimetric behaviors towards transition-metal ions, showing a selective fluorescence enhancement upon binding with Hg2+ ions. This indicates its utility in the development of new fluorescent sensors for heavy metal ions (K. Song et al., 2006).

Corrosion Inhibition

  • Similar molecules have been investigated for their ability to inhibit corrosion of mild steel in acidic media, suggesting applications in the development of novel corrosion inhibitors (Y. Aouine et al., 2011).

Anticonvulsant Properties

  • The development of an efficient manufacturing route for a novel anticonvulsant, showcasing the importance of such compounds in addressing neurological disorders (M. Walker et al., 2010).

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-14-20(15(2)26)30-22(23-14)24-21(27)17-7-9-19(10-8-17)31(28,29)25-12-11-16-5-3-4-6-18(16)13-25/h3-10H,11-13H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKZHTFLPXJIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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